molecular formula C20H23ClN4O2S B2960787 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1172422-95-5

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2960787
CAS No.: 1172422-95-5
M. Wt: 418.94
InChI Key: ZYHSKIWTINUDMC-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, a pyrazole ring, and an oxolane moiety, making it a unique and versatile molecule

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

tuberculosis .

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the inhibition of M. tuberculosis growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole intermediate can be synthesized by reacting 4-methyl-2-aminobenzenethiol with chloroacetyl chloride under basic conditions. The pyrazole intermediate is prepared by reacting 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with oxirane in the presence of a base.

The final step involves coupling the benzothiazole and pyrazole intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly as an anti-cancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of a benzothiazole ring, a pyrazole ring, and an oxolane moiety

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2S/c1-4-25-12(2)10-16(23-25)19(26)24(11-14-6-5-9-27-14)20-22-18-13(3)15(21)7-8-17(18)28-20/h7-8,10,14H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHSKIWTINUDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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